

6-methyl-1H-indole-3-carboxylic acid spectral data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 6-methyl-1H-indole-3-carboxylic acid

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A Comprehensive Technical Guide to the Spectral Data of 6-methyl-1H-indole-3-carboxylic acid

This technical guide provides a detailed overview of the expected spectral data for **6-methyl-1H-indole-3-carboxylic acid**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally related compounds, including indole-3-carboxylic acid and 6-methylindole. The information is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar indole derivatives.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-methyl-1H-indole-3-carboxylic acid**. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton NMR) Spectral Data

The predicted ¹H NMR chemical shifts are presented for a standard solvent like DMSO-d₆. The indole NH proton's chemical shift is notably solvent-dependent.

Proton Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (-NH)	~11.5	Broad Singlet	-
H2	~8.0	Singlet	-
H4	~7.8	Doublet	~8.5
H5	~7.0	Doublet	~8.5
H7	~7.4	Singlet	-
6-CH ₃	~2.4	Singlet	-
-COOH	~12.0	Broad Singlet	-

¹³C NMR (Carbon NMR) Spectral Data

The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon framework of the molecule.

Carbon Position	Predicted Chemical Shift (δ , ppm)
C2	~125
C3	~110
C3a	~128
C4	~120
C5	~122
C6	~135
C7	~112
C7a	~136
6-CH ₃	~21
-COOH	~165

IR (Infrared) Spectral Data

The IR spectrum is characterized by the vibrations of the functional groups present in the molecule. Carboxylic acids typically exhibit a very broad O-H stretch due to hydrogen bonding.

[\[1\]](#)[\[2\]](#)

Functional Group	Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	2500-3300	Broad, Strong
N-H (Indole)	Stretching	~3400	Medium
C-H (Aromatic)	Stretching	3000-3100	Medium
C-H (Alkyl)	Stretching	2850-2960	Medium
C=O (Carboxylic Acid)	Stretching	1680-1710	Strong
C=C (Aromatic)	Stretching	1500-1600	Medium-Strong
C-O	Stretching	1210-1320	Strong
O-H	Bending	1395-1440	Medium

Mass Spectrometry (MS) Data

For mass spectrometry, the molecular ion peak (M⁺) and common fragmentation patterns are predicted. In electron ionization (EI) mass spectrometry, carboxylic acids can exhibit characteristic fragmentation patterns, including the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[\[3\]](#)

Parameter	Predicted Value
Molecular Formula	C ₁₀ H ₉ NO ₂
Molecular Weight	175.18 g/mol
Predicted [M] ⁺ (m/z)	175
Key Fragment [M-OH] ⁺ (m/z)	158
Key Fragment [M-COOH] ⁺ (m/z)	130

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are standard procedures for the analysis of small organic molecules.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:[4]

- Sample Preparation: Dissolve 5-10 mg of **6-methyl-1H-indole-3-carboxylic acid** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
- Instrument Setup: The analysis is typically performed on a 400 or 500 MHz NMR spectrometer.[5]
- ¹H NMR Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Optimize the magnetic field homogeneity through shimming.
 - Acquire the spectrum using a standard single-pulse sequence.
 - Set the spectral width to cover the expected range of proton resonances (e.g., 0-15 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Use a standard proton-decoupled pulse program.
- Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
- A higher number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy

A general procedure for obtaining an FT-IR spectrum is as follows:[6]

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
- Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the beam path and record the sample spectrum.
 - The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- **Data Analysis:** The resulting spectrum, plotted as absorbance or transmittance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands of the functional groups.

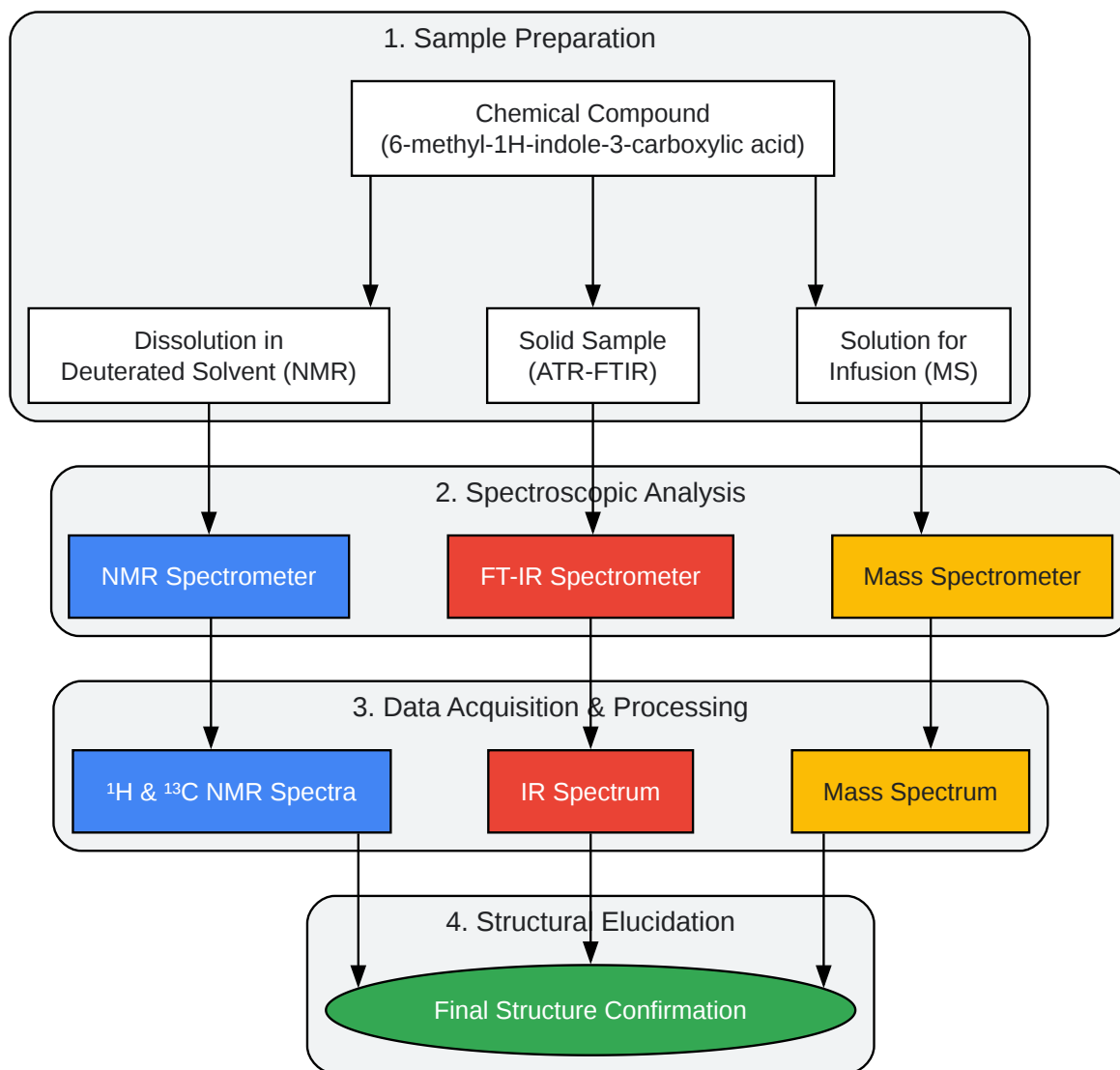
Mass Spectrometry

A typical protocol for mass spectrometric analysis is outlined below:[\[7\]](#)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like an indole carboxylic acid, LC-MS is often preferred.
- **Ionization:** Electrospray ionization (ESI) is a common ionization technique for such molecules, which can be operated in either positive or negative ion mode. Electron Ionization (EI) can also be used, often with GC introduction, and typically provides more extensive fragmentation.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** The detector records the abundance of ions at each m/z value, generating a mass spectrum.
- **Data Analysis:** The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to elucidate its structure by interpreting the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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